benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyridazine Scaffold : The core structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : The cyclopropyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
- Acetate Formation : The final step involves the acetylation of the benzyl group to yield the target compound.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyridazine derivatives. For instance, compounds within this class have shown significant inhibition of fibroblast growth factor receptors (FGFRs), which are crucial in tumor proliferation and survival. In one study, a derivative exhibited an IC50 value of 114.5 nmol/L against FGFR1, demonstrating promising anticancer activity in vitro and in vivo models (TGI = 91.6% at a dose of 50 mg/kg) .
Antimicrobial Activity
The compound's structural analogs have also been evaluated for antimicrobial activity. A series of pyrazolo derivatives demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanisms often involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
Structural Feature | Impact on Activity |
---|---|
Cyclopropyl Group | Enhances lipophilicity and membrane penetration |
Fluorophenyl Substituent | Modulates receptor binding affinity |
Acetate Moiety | Influences solubility and bioavailability |
Case Studies
Several case studies illustrate the compound's biological activity:
- In Vitro Studies : Compounds derived from this scaffold were tested against various cancer cell lines including HeLa and HCT116, showing significant antiproliferative effects .
- In Vivo Efficacy : In animal models, derivatives demonstrated substantial tumor growth inhibition, supporting their potential as therapeutic agents .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could act as covalent inhibitors targeting specific kinases involved in cancer progression .
Properties
IUPAC Name |
benzyl 2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c24-17-8-10-18(11-9-17)28-22-19(12-25-28)21(16-6-7-16)26-27(23(22)30)13-20(29)31-14-15-4-2-1-3-5-15/h1-5,8-12,16H,6-7,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMJXVUZAQGWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.